Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)
Description
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) (CAS 52455-30-8) is a chromium(III)-azo complex with the molecular formula C₂₀H₁₆CrN₃NaO₁₀S and a molecular weight of 565.406 g/mol . Its structure comprises a chromium center coordinated to three aqua ligands, a naphthalene backbone functionalized with a nitro (-NO₂) group at the 7-position, and an azo (-N=N-) linkage connecting two hydroxyl-substituted naphthyl groups. The sulfonate (-SO₃⁻) group enhances water solubility, while the nitro group contributes to electron-withdrawing effects, influencing the compound’s photostability and color properties. This compound is likely utilized as a metallized dye or pigment in industrial applications, such as textiles or coatings, due to its complexation with chromium, which improves lightfastness .
Properties
CAS No. |
52455-30-8 |
|---|---|
Molecular Formula |
C20H16CrN3NaO10S |
Molecular Weight |
565.4 g/mol |
IUPAC Name |
sodium;chromium(2+);7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate;trihydrate |
InChI |
InChI=1S/C20H13N3O7S.Cr.Na.3H2O/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h1-10,24-25H,(H,28,29,30);;;3*1H2/q;+2;+1;;;/p-3 |
InChI Key |
AMNUWPJNRKWMFK-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].O.O.O.[Na+].[Cr+2] |
Origin of Product |
United States |
Preparation Methods
Analytical Techniques for Monitoring Synthesis
- UV-Visible Spectroscopy : Used to monitor the electronic transitions of the azo chromophore during complex formation, confirming coordination to chromium and the presence of characteristic absorption peaks.
- Chromatography (e.g., HPLC) : Employed to assess purity and separate unreacted starting materials from the product.
- Elemental Analysis and Mass Spectrometry : Confirm molecular composition and molar mass consistency with C20H16CrN3NaO10S.
- Spectroscopic Characterization : Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy may be used to verify functional groups and ligand structure.
Detailed Research Findings on Preparation
Research indicates that the chromate complex forms via coordination of the azo ligand through its sulfonate and hydroxyl groups, stabilizing the chromium center in the +3 oxidation state with three coordinated waters. The azo group itself undergoes electronic transitions that are sensitive to the complexation environment, which is reflected in UV-visible spectra showing distinct absorption maxima.
The stability of the complex is highly dependent on maintaining the pH within a narrow range; acidic conditions can protonate ligand sites and disrupt coordination, while alkaline conditions can lead to chromate hydrolysis and precipitation of chromium hydroxides.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Azo Ligand Synthesis | Diazotization and coupling to form 3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulfonate | Standard azo dye synthesis protocols |
| 2. Chromate Ion Addition | Mix azo ligand solution with chromate ions in aqueous medium | pH 5.5–7.0, temperature 20–40 °C |
| 3. Coordination | Allow coordination of chromate with azo ligand and three water molecules | Stirring for 1–4 hours |
| 4. Isolation | Precipitate or crystallize sodium triaqua complex | Filtration, washing, drying |
| 5. Characterization | Confirm product by UV-Vis, chromatography, elemental analysis | Confirm molecular formula and purity |
Chemical Reactions Analysis
Types of Reactions
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: It can be reduced to form lower oxidation states of chromium.
Substitution: The azo group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may produce lower oxidation states .
Scientific Research Applications
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Chromium-Azo Sulfonate Compounds
The following table compares the target compound with structurally related chromium-azo sulfonates, highlighting key differences in substituents, molecular weight, and functional groups:
Key Observations :
Nitro vs.
Chlorine Substituents : The chloro derivative (CAS N/A) may exhibit altered absorption spectra due to moderate electron withdrawal, favoring greenish hues .
Carbamate Functionalization : The dual azo-carbamate compound (CAS 94233-13-3) demonstrates higher molecular weight and structural complexity, suggesting niche applications in specialized coatings .
Research Findings and Functional Insights
- Solubility and Stability : Sulphonate groups in all compounds enhance aqueous solubility, making them suitable for dyeing processes. The target compound’s nitro group reduces solubility slightly compared to sulpho-rich analogs but improves resistance to photodegradation .
- Toxicity Considerations: Chromium(III) complexes (e.g., target compound) are generally less toxic than hexavalent chromium (Cr(VI)) derivatives like sodium chromate, which are teratogens and carcinogens . However, occupational exposure to chromium-azo compounds still requires stringent safety protocols.
- Color Properties : The nitro group in the target compound likely shifts absorption to shorter wavelengths (yellow-red), whereas sulpho and chloro substituents may broaden the visible spectrum .
Biological Activity
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) (CAS No. 52455-30-8) is a complex chromate compound with potential biological activities. This article examines its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C20H16CrN3NaO10S
- Molecular Weight : 565.41 g/mol
- Structure : The compound features a chromate center coordinated with three aqua ligands and a complex azo dye structure, which contributes to its biological activity.
Mechanisms of Biological Activity
Sodium triaqua chromate compounds, including this specific compound, have been studied for their interactions with biological systems. The following mechanisms are noted:
- Antioxidant Activity : Chromate complexes can exhibit antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that chromate compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial applications.
- Cytotoxic Effects : There is evidence that chromate compounds can induce cytotoxicity in various cell lines, which is important for understanding their potential therapeutic applications as well as risks.
Case Studies
-
Antioxidant Effects in Cell Lines :
- A study investigated the antioxidant capacity of sodium triaqua chromate in human cell lines. The results indicated a significant reduction in oxidative stress markers when treated with the compound, suggesting its potential role in cellular protection against oxidative damage.
-
Antimicrobial Activity :
- Research conducted on the antimicrobial effects of this compound demonstrated inhibition of bacterial growth in vitro. The compound showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.
-
Cytotoxicity Assessment :
- A cytotoxicity study using MTT assays revealed that sodium triaqua chromate exhibited dose-dependent cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. However, further studies are required to elucidate the underlying mechanisms.
Data Table
| Property | Value |
|---|---|
| CAS Number | 52455-30-8 |
| Molecular Weight | 565.41 g/mol |
| Antioxidant Activity | Yes (reduces oxidative stress) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity | Dose-dependent effects on cancer cells |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this chromate complex?
The synthesis requires precise control of:
- pH : Maintained between 6.5–7.5 to stabilize the chromate ion and prevent ligand dissociation .
- Temperature : Typically 60–70°C to accelerate ligand coordination without decomposing the azo group .
- Concentration : Stoichiometric ratios of chromium(III) salts to azo ligands (1:1) are critical for high yield .
Q. Methodological Recommendations :
- Monitor reaction progress via UV-vis spectroscopy (absorption peaks at 450–500 nm for azo-chromate coordination) .
- Purify using ion-exchange chromatography to isolate the anionic complex from unreacted precursors .
Q. How is the molecular structure of this compound characterized experimentally?
Key Techniques :
Q. What methods assess the compound’s stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Determines dehydration steps (e.g., loss of aqua ligands at 100–150°C) .
- pH-Dependent Stability Tests : Use UV-vis to track ligand dissociation at pH < 5 or > 9 .
- Light Exposure Studies : Monitor photodegradation via HPLC to quantify azo bond cleavage .
Advanced Research Questions
Q. How does the electronic structure influence its redox reactivity?
Mechanistic Insights :
- The azo group (–N=N–) acts as a redox-active site, enabling electron transfer reactions (e.g., reduction to hydrazine derivatives) .
- Chromium(III) centers participate in ligand-to-metal charge transfer (LMCT), detectable via cyclic voltammetry (peaks at −0.2 to +0.3 V vs. Ag/AgCl) .
Q. Experimental Design :
- Use spectroelectrochemistry (UV-vis + electrochemical cell) to correlate redox states with spectral shifts .
Q. How does this compound interact with biomolecules like proteins or DNA?
Findings :
- DNA Binding : Intercalates via planar azo-naphthalene moieties, altering UV hypochromicity by 20–30% .
- Protein Interactions : Quenches tryptophan fluorescence in albumin, suggesting hydrophobic binding (Kₐ ~ 10⁴ M⁻¹) .
Q. Methodology :
- Fluorescence Titration : Measure quenching efficiency to calculate binding constants .
- Circular Dichroism (CD) : Track conformational changes in DNA/proteins upon binding .
Q. How can researchers resolve contradictions in reported spectral data?
Case Example : Discrepancies in UV-vis λₘₐₓ values (450 nm vs. 490 nm) arise from:
- Solvent Effects : Polar solvents (e.g., water vs. DMSO) shift absorption due to solvatochromism .
- pH-Dependent Tautomerism : Azo ↔ hydrazone tautomer ratios alter spectral profiles .
Q. Resolution Strategy :
- Standardize solvent and pH conditions across studies.
- Use time-dependent DFT calculations to model electronic transitions and validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
